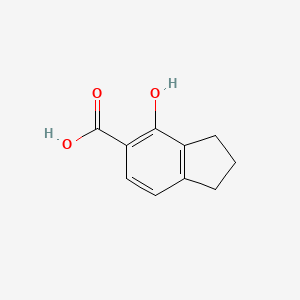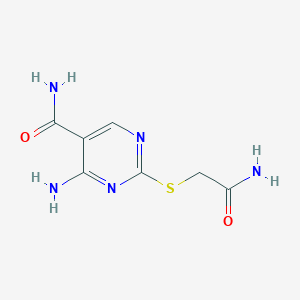![molecular formula C20H14N4O4S2 B2517893 N-(4-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxol-5-carboxamid CAS No. 941899-05-4](/img/structure/B2517893.png)
N-(4-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H14N4O4S2 and its molecular weight is 438.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Jüngste Forschungsarbeiten konzentrieren sich auf Benzothiazol-basierte Verbindungen als potenzielle Anti-Tuberkulose-Mittel . Diese Moleküle werden über verschiedene Synthesewege hergestellt, darunter Diazo-Kupplung, Knoevenagel-Kondensation, Biginelli-Reaktion und Mikrowellenbestrahlung.
- Einige Derivate dieser Verbindung haben sich als vielversprechende potenzielle Antikrebsmittel erwiesen. So induzierten beispielsweise 3-(Benzo[d]thiazol-2-yl)-4-Aminoquinolin-Derivate eine S-Phasen-Arrest, aktivierten Caspase-3 und induzierten mitochondriale Dysfunktion, was zu einer Zell-Apoptose führte .
Anti-Tuberkulose-Aktivität
Antikrebs-Eigenschaften
Zusammenfassend lässt sich sagen, dass N-(4-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxol-5-carboxamid vielversprechend in verschiedenen Bereichen ist, von der Behandlung der Tuberkulose bis hin zur Materialwissenschaft. Seine einzigartige chemische Struktur und seine biologischen Aktivitäten inspirieren weiterhin zu weiteren Forschungsarbeiten und Anwendungen. 🌟
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit anti-inflammatory properties . They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Mode of Action
Similar benzothiazole derivatives have been reported to inhibit cox enzymes . These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that play a key role in inflammation .
Biochemical Pathways
The compound’s interaction with its targets leads to the inhibition of the COX enzymes, thereby suppressing the production of prostaglandins . This results in the reduction of inflammation, given that prostaglandins are key mediators of the inflammatory response.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory effects . This can help alleviate symptoms in conditions where inflammation plays a key role.
Biochemische Analyse
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit anti-tubercular and anti-inflammatory activities . These compounds have shown inhibitory effects against Mycobacterium tuberculosis and have demonstrated the ability to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Cellular Effects
The cellular effects of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide are not well-documented. Benzothiazole derivatives have been reported to exhibit inhibitory effects on various cellular processes. For instance, they have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting potential effects on bacterial cell division .
Molecular Mechanism
Benzothiazole derivatives have been suggested to act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which plays a crucial role in the synthesis of folate necessary for the synthesis of nucleic acids . Inhibition of DHPS prevents bacterial cell division, resulting in a bacteriostatic effect .
Eigenschaften
IUPAC Name |
N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S2/c25-17(23-20-22-13-3-1-2-4-16(13)30-20)8-12-9-29-19(21-12)24-18(26)11-5-6-14-15(7-11)28-10-27-14/h1-7,9H,8,10H2,(H,21,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRRRQMICOOEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]prop-2-enenitrile](/img/structure/B2517810.png)
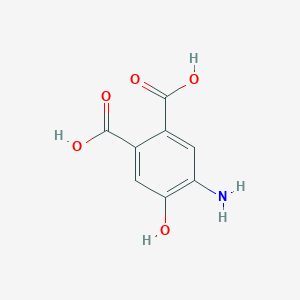
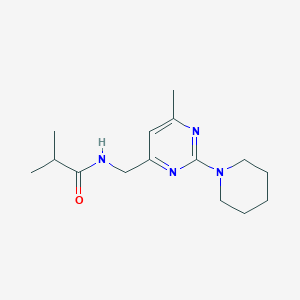
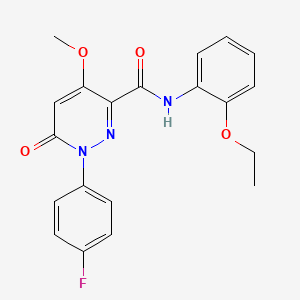
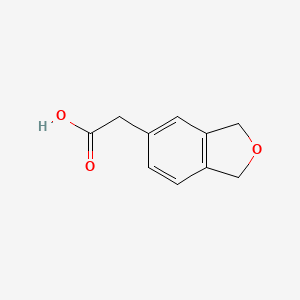
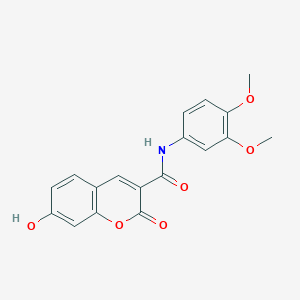
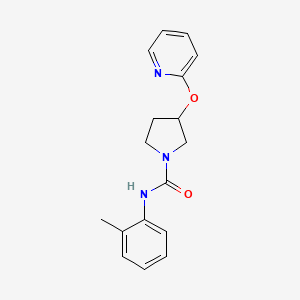
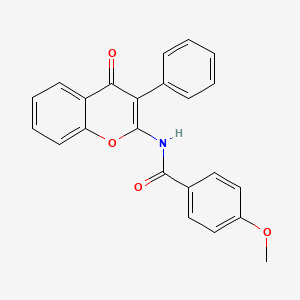
![N-(4-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE](/img/structure/B2517824.png)
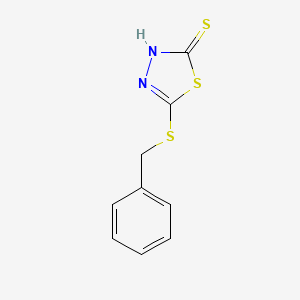
![N,2-bis[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2517828.png)

